molecular formula C12H13NO B1644141 (6-Methoxy-2-naphthyl)methylamine CAS No. 177736-15-1

(6-Methoxy-2-naphthyl)methylamine

Cat. No.: B1644141
CAS No.: 177736-15-1
M. Wt: 187.24 g/mol
InChI Key: MCCAWZYURZFQOX-UHFFFAOYSA-N
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Description

“(6-Methoxy-2-naphthyl)methylamine” is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 . It is also known as 6-MNA and has potential applications in various fields of science and industry.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a predicted melting point of 96.66°C, a predicted boiling point of 342.1°C at 760 mmHg, a predicted density of 1.1 g/cm3, and a predicted refractive index of n20D 1.63 .

Scientific Research Applications

Catalytic Applications

One study focuses on the selectivity engineering of solid base catalyzed O-methylation of 2-naphthol with dimethyl carbonate to 2-methoxynaphthalene, an important intermediate in the production of naproxen, a widely used non-steroidal, anti-inflammatory drug. The research highlights the use of calcined-hydrotalcite supported on hexagonal mesoporous silica, demonstrating high conversion and selectivity toward 2-methoxynaphthalene under optimized conditions. This approach presents a greener alternative to traditional methods, showcasing the potential of (6-Methoxy-2-naphthyl)methylamine derivatives in sustainable chemical synthesis (Yadav & Salunke, 2013).

Pharmaceutical Synthesis

Another significant application is in the synthesis of pharmaceuticals, specifically non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and nabumetone. The work by Xu and He demonstrates a practical synthesis of 2-Bromo-6-methoxynaphthalene, a crucial intermediate in preparing these NSAIDs, employing safer and environmentally benign reagents, thus highlighting the importance of this compound derivatives in drug manufacturing processes (Xu & He, 2010).

Material Science and Chemistry

In material science and chemistry, Su et al. discuss the Cu(I)-catalyzed synthesis of functionalized 1-naphthylamines, which are valuable for their roles in chemical and biological processes. This method provides a general and efficient approach to synthesizing N-methylated 1-naphthylamines, demonstrating the versatility of this compound derivatives in developing new materials with potential applications in chemistry, biology, and materials science (Su et al., 2019).

Enzymatic and Biochemical Studies

Research by Cernia et al. investigates the enantioselective hydrolysis of (+/-)-2-(6-Methoxy-2-naphthyl)propionic acid methyl ester, a precursor to NSAIDs, using Candida rugosa lipase. This study provides insights into the substrate-enzyme interaction, showcasing the relevance of this compound derivatives in understanding and improving biocatalytic processes for drug synthesis (Cernia et al., 2002).

Properties

IUPAC Name

(6-methoxynaphthalen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCAWZYURZFQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177736-15-1
Record name (6-methoxynaphthalen-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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